molecular formula C11H24N2O B13427651 3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine

3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B13427651
M. Wt: 200.32 g/mol
InChI Key: KXLSZANKTJULID-UHFFFAOYSA-N
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Description

3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications. The compound’s structure includes a piperidine ring substituted with a 2-methoxyethyl group and a propan-1-amine chain, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine or the cyclization of 1,5-diamines.

    Substitution with 2-Methoxyethyl Group: The piperidine ring is then substituted with a 2-methoxyethyl group using nucleophilic substitution reactions. Common reagents include 2-methoxyethyl chloride and a base like sodium hydride.

    Attachment of Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain to the substituted piperidine ring. This can be achieved through reductive amination, where the piperidine derivative reacts with 3-aminopropanal in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing cellular processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethylpiperidin-1-yl)propan-1-amine: Similar structure but with an ethyl group instead of a methoxyethyl group.

    1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Contains a hydroxyl group on the propan-2-ol chain.

    3-(4-Methylpiperazin-1-yl)propan-1-amine: Features a piperazine ring instead of a piperidine ring.

Uniqueness

3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

3-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-amine

InChI

InChI=1S/C11H24N2O/c1-14-10-5-11-3-8-13(9-4-11)7-2-6-12/h11H,2-10,12H2,1H3

InChI Key

KXLSZANKTJULID-UHFFFAOYSA-N

Canonical SMILES

COCCC1CCN(CC1)CCCN

Origin of Product

United States

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